molecular formula C21H14 B12706502 8-Methylbenzo(b)fluoranthene CAS No. 95741-49-4

8-Methylbenzo(b)fluoranthene

Cat. No.: B12706502
CAS No.: 95741-49-4
M. Wt: 266.3 g/mol
InChI Key: RDMAGWSUKGYKBD-UHFFFAOYSA-N
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Description

8-Methylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(b)fluoranthene, featuring a methyl group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation followed by cyclodehydrogenation. The reaction conditions often require the presence of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 8-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced PAH derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur in the presence of reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 for nitration, Cl2 for chlorination.

Major Products:

    Oxidation: Quinones and other oxidized PAH derivatives.

    Reduction: Reduced PAH derivatives.

    Substitution: Nitro or halogenated PAH compounds.

Scientific Research Applications

8-Methylbenzo(b)fluoranthene has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.

    Biology: Investigated for its potential biological effects, including its role as a potential carcinogen and its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a probe in biochemical studies.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 8-Methylbenzo(b)fluoranthene exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The pathways involved include metabolic activation by cytochrome P450 enzymes, resulting in reactive intermediates that can bind to cellular macromolecules.

Comparison with Similar Compounds

    Benzo(b)fluoranthene: Lacks the methyl group at the 8th position.

    Dibenzo(a,h)anthracene: Another PAH with a different ring structure.

    Chrysene: A PAH with a similar number of rings but different arrangement.

Uniqueness: 8-Methylbenzo(b)fluoranthene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This structural difference can lead to variations in its physical properties, such as solubility and melting point, as well as its behavior in chemical reactions and biological systems.

Properties

CAS No.

95741-49-4

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

7-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

InChI

InChI=1S/C21H14/c1-13-14-7-2-3-8-15(14)18-11-6-12-19-16-9-4-5-10-17(16)20(13)21(18)19/h2-12H,1H3

InChI Key

RDMAGWSUKGYKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C5=CC=CC=C15

Origin of Product

United States

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